(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Overview
Description
(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C6H10N4·2HCl
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of hydrazine derivatives with cyclopropyl ketones under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace the hydrogen atoms on the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as alkyl halides
Major Products Formed:
Oxidation: Oxo derivatives of the triazole ring
Reduction: Reduced derivatives of the triazole ring
Substitution: Substituted triazole derivatives
Scientific Research Applications
(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with biological macromolecules, such as enzymes and receptors, to modulate their activity. The exact mechanism of action may vary depending on the specific application and biological system involved.
Comparison with Similar Compounds
(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: can be compared with other similar compounds, such as:
(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: Similar structure but with a phenyl group instead of a hydrogen atom.
1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: Similar triazole core but with a propyl group instead of a cyclopropyl group.
Uniqueness: The presence of the cyclopropyl group in the compound contributes to its unique chemical and biological properties, distinguishing it from other triazole derivatives.
Properties
IUPAC Name |
(4-cyclopropyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-3-6-9-8-4-10(6)5-1-2-5;;/h4-5H,1-3,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWLADHOMJYRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258652-10-6 | |
Record name | (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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